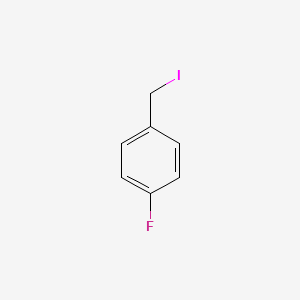

4-氟苄基碘

描述

4-Fluorobenzyl iodide is a chemical compound with the molecular formula C₇H₅FI . It belongs to the class of benzyl halides , which are widely used as alkylation reagents in drug synthesis. Due to its potential genotoxicity, monitoring and controlling residual levels of benzyl halides, including 4-Fluorobenzyl iodide, are crucial in pharmaceutical industries and regulatory contexts .

Synthesis Analysis

The synthesis of 4-Fluorobenzyl iodide involves the reaction of benzyl chloride or benzyl bromide with potassium iodide (KI) . The conversion of mixed benzyl halides into benzyl iodides is essential before derivatization. This process ensures the specificity and sensitivity of the analytical method .

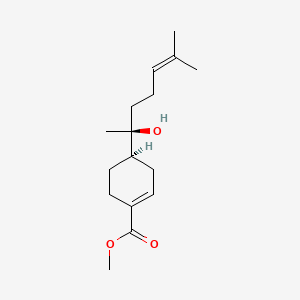

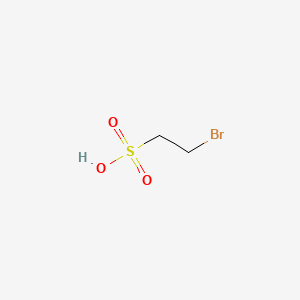

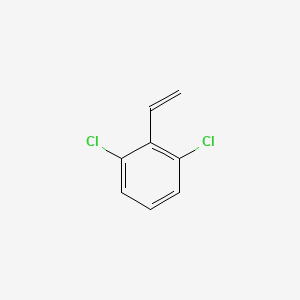

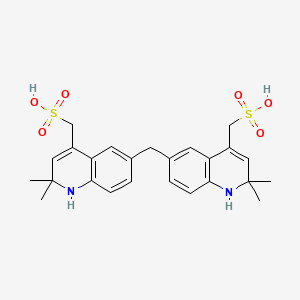

Molecular Structure Analysis

The molecular structure of 4-Fluorobenzyl iodide consists of a benzene ring substituted with a fluorine atom and an iodine atom. The fluorine substitution at the benzyl position imparts unique properties to this compound, affecting its reactivity and behavior in various reactions .

Chemical Reactions Analysis

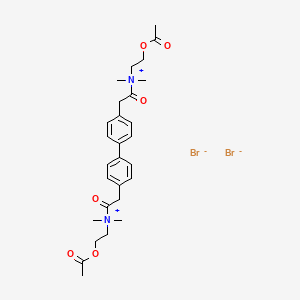

4-Fluorobenzyl iodide participates in several chemical reactions, including nucleophilic substitutions, aromatic substitutions, and cross-coupling reactions. Its reactivity with nitrogen and sulfur nucleophiles has been studied extensively. Researchers have employed various techniques, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), to analyze and quantify residual levels of this compound in drug substances .

科学研究应用

Radiochemical Synthesis for PET Imaging

4-Fluorobenzyl iodide: is utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging. A notable application involves its use in the production of 4-[18F]FluorobenzylAzide , which is conjugated with epidermal growth factor receptor (EGFR)-specific aptamers . This conjugation enhances the specificity of imaging tumor cells, particularly useful in preoperative imaging of gliomas to increase the accuracy of tumor removal .

Dopamine Receptor Imaging

The compound serves as a precursor in the design of dopamine D1 and D2 receptor-based imaging agents. Through model alkylation studies, 4-Fluorobenzyl iodide has been shown to react rapidly with secondary amines and anilines, forming high-yield N-[18F]fluorobenzyl analogs. These analogs are instrumental in investigating dopamine receptor-based radiotracers, which are critical for understanding various neurological conditions .

Electrochemical Kinetics in Lithium-Ion Batteries

In the field of energy storage, 4-Fluorobenzyl iodide plays a role in enhancing electrochemical kinetics within lithium-ion batteries (LIBs). Research indicates that the steric control provided by the compound can open new avenues for improving the performance of LIBs, which is crucial for the development of more efficient and long-lasting batteries .

Photocatalytic Reactions

The photocatalytic properties of 4-Fluorobenzyl iodide are explored in reactions with alkenes. As a source of fluoroalkyl radicals under photocatalytic conditions, it participates in various reaction pathways, including the abstraction of an iodine atom from the starting iodide. This property is significant for the synthesis of complex organic compounds and materials .

作用机制

Target of Action

4-Fluorobenzyl iodide is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 4-Fluorobenzyl iodide are the organoboron reagents used in this process .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway affected by 4-Fluorobenzyl iodide . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the compound’s use in chemical reactions like the suzuki–miyaura coupling suggests that its bioavailability would be largely determined by the specific conditions of the reaction .

Result of Action

The result of 4-Fluorobenzyl iodide’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of complex polyene frameworks .

Action Environment

The action of 4-Fluorobenzyl iodide is influenced by the specific conditions of the Suzuki–Miyaura coupling reaction . Factors such as the choice of organoboron reagents, the presence of a palladium catalyst, and the reaction conditions can all impact the compound’s action, efficacy, and stability .

属性

IUPAC Name |

1-fluoro-4-(iodomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULYZGVRBYESOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191679 | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3831-29-6 | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3831-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorobenzyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(iodomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

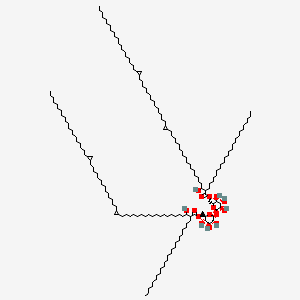

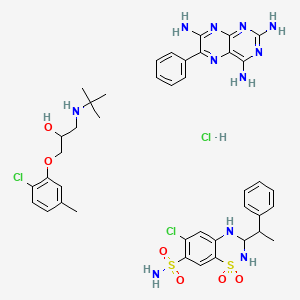

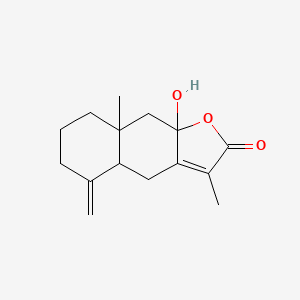

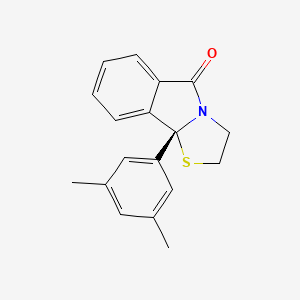

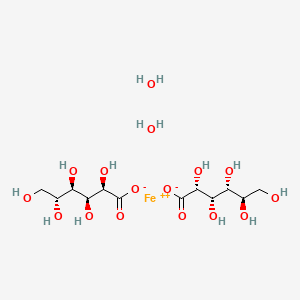

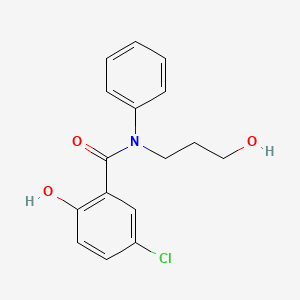

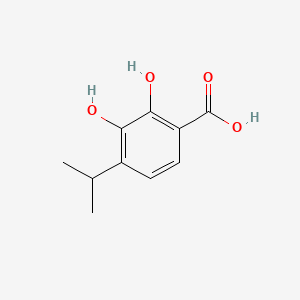

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Fluorobenzyl Iodide useful in studying dopamine receptors?

A: 4-Fluorobenzyl Iodide (FBI) serves as a crucial building block for creating radiotracers used in PET imaging studies, specifically for targeting dopamine receptors. [, ] Its utility stems from its ability to be radiolabeled with fluorine-18 ([18F]), a positron-emitting isotope. This radiolabeling allows researchers to track the distribution and binding of the tracer within the brain using PET imaging.

Q2: Can you explain the importance of structure-activity relationships (SAR) when utilizing 4-Fluorobenzyl Iodide in designing dopamine receptor imaging agents?

A: Understanding the SAR is paramount when designing effective imaging agents. In the provided research, scientists synthesized two series of benzamide derivatives, varying their structures to optimize their binding affinity and selectivity for dopamine D2 receptors. [] They discovered that incorporating specific structural features, such as the N-benzylpiperidin-4-yl or 9-azabicyclo[3.3.1]nonan-3β-yl groups, significantly influenced the compounds' binding affinity for the dopamine D2 receptors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。